molecular formula C9H13N3Na3O12P3 B12333708 2',3'-Dideoxycytidine 5'-triphosphate sodium salt

2',3'-Dideoxycytidine 5'-triphosphate sodium salt

Cat. No.: B12333708
M. Wt: 517.10 g/mol
InChI Key: FGUOLONMPWGIEW-WQPQHRBMSA-K
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Description

2’,3’-Dideoxycytidine 5’-triphosphate sodium salt is a synthetic nucleoside analog that plays a crucial role in molecular biology and biochemistry. It is primarily known for its inhibitory effects on DNA polymerase I-catalyzed chain elongation, making it a valuable tool in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxycytidine 5’-triphosphate sodium salt involves multiple steps, starting from the nucleoside 2’,3’-dideoxycytidine. The nucleoside undergoes phosphorylation to form the triphosphate derivative. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and pyrophosphate in an aqueous medium .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxycytidine 5’-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxycytidine 5’-triphosphate sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Common reagents used in reactions involving 2’,3’-Dideoxycytidine 5’-triphosphate sodium salt include nucleophiles such as hydroxide ions (OH-) and amines. The reactions are typically carried out in aqueous solutions at controlled temperatures to prevent degradation .

Major Products Formed

The major products formed from reactions involving 2’,3’-Dideoxycytidine 5’-triphosphate sodium salt depend on the specific reagents and conditions used. For example, hydrolysis reactions can yield 2’,3’-dideoxycytidine and inorganic phosphate .

Mechanism of Action

2’,3’-Dideoxycytidine 5’-triphosphate sodium salt exerts its effects by inhibiting DNA polymerase I-catalyzed chain elongation. It acts as a chain terminator by incorporating into the growing DNA strand and preventing further nucleotide addition. This inhibition is due to the absence of the 3’-hydroxyl group, which is essential for the formation of phosphodiester bonds between nucleotides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dideoxycytidine 5’-triphosphate sodium salt is unique due to its specific inhibitory action on DNA polymerase I and its ability to act as a chain terminator in DNA synthesis. This property makes it particularly valuable in antiviral research and studies of DNA replication and repair mechanisms .

Properties

Molecular Formula

C9H13N3Na3O12P3

Molecular Weight

517.10 g/mol

IUPAC Name

trisodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O12P3.3Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3/t6-,8+;;;/m0.../s1

InChI Key

FGUOLONMPWGIEW-WQPQHRBMSA-K

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+].[Na+].[Na+]

Canonical SMILES

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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